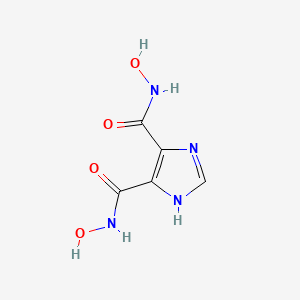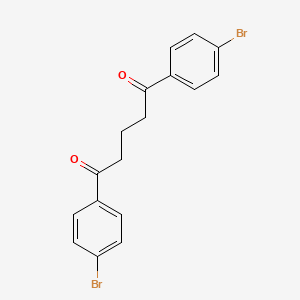![molecular formula C6H4N6O3 B3696799 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate](/img/structure/B3696799.png)
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Vue d'ensemble
Description
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate is a complex heterocyclic compound that belongs to the class of oxadiazoles and tetrazoles This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms a key intermediate, which is then further reacted with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized applications and relatively recent discovery. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents such as acetic anhydride, and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Applications De Recherche Scientifique
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a nitric oxide donor and its antimicrobial properties.
Materials Science: It is investigated for use in organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to act as a nitric oxide donor, releasing nitric oxide under specific conditions . This release can modulate various biological pathways, including vasodilation and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate include:
- [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-dione
- [1,2,5]Thiadiazolo[3,4-d]pyridazine
- [1,2,5]Oxadiazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
8-methoxy-5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O3/c1-14-4-2-3-5(8-15-12(3)13)11-6(4)7-9-10-11/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHZAMSCCLHLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=[N+](ON=C2N3C1=NN=N3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-FLUOROBENZOYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3696743.png)
![(2E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B3696747.png)
![N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]-3-methylbenzamide](/img/structure/B3696751.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B3696763.png)
amine](/img/structure/B3696777.png)


![N-(3-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3696804.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3696812.png)
![ethyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3696816.png)
